3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol
Description
3-Phenyl-1-thiophen-2-ylprop-2-yn-1-ol (CAS: 1504-58-1) is a propargyl alcohol derivative with a phenyl group at position 3 and a thiophen-2-yl group at position 1. Its molecular formula is C₉H₈O, with a molecular weight of 132.16 g/mol . The compound is characterized by the SMILES notation C1=CC=C(C=C1)C#CCO, reflecting its triple bond (propargyl) and hydroxyl group. It is commonly used in organic synthesis due to its reactivity, particularly in click chemistry and as a precursor for pharmaceuticals or materials science applications .
Properties
IUPAC Name |
3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-7,10,12,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYLAXKLSFKRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Hydroxyl Group Introduction: The hydroxyl group can be introduced through the reduction of an alkyne using reagents like lithium aluminum hydride (LiAlH4) or through hydroboration-oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products
Oxidation: 3-phenyl-1-thiophen-2-ylprop-2-yn-1-one
Reduction: 3-phenyl-1-thiophen-2-ylprop-2-ene-1-ol or 3-phenyl-1-thiophen-2-ylpropane-1-ol
Substitution: Various brominated or nitrated derivatives of the phenyl and thiophene rings
Scientific Research Applications
3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The table below highlights key structural and functional differences between 3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol and analogous compounds:
Reactivity and Stability
- Triple Bond Reactivity : The propargyl alcohol’s triple bond enables participation in cycloaddition reactions (e.g., Huisgen cycloaddition), unlike saturated analogs such as 3-chloro-1-(thiophen-2-yl)propan-1-ol .
- Thiophene vs. Phenyl : The thiophen-2-yl group contributes to π-conjugation, enhancing electronic properties compared to purely phenyl-substituted compounds like 3-phenylprop-2-ene-1-thiol .
- Acidity : The hydroxyl group in this compound is less acidic than the thiol group in 3-phenylprop-2-ene-1-thiol, which has a pKa ~10 compared to ~15 for alcohols .
Physicochemical Properties
Stability and Handling
- Thiols : 3-Phenylprop-2-ene-1-thiol is volatile and requires handling in ventilated environments .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, catalytic systems (e.g., CuI/Pd) in Sonogashira coupling reactions can improve yield, while temperature (typically 60–80°C) and solvent choice (e.g., THF or DMF) influence reaction efficiency. Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane eluents is recommended to isolate the compound . Monitoring reaction progress with TLC or HPLC ensures intermediate stability.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and propargyl alcohol group (δ 2.5–3.5 ppm for -OH and alkyne protons) .
- IR : Detect O-H stretching (~3300 cm) and C≡C vibrations (~2100 cm) .
- Mass Spectrometry : Validate molecular weight (CHOS, exact mass 188.03) via high-resolution MS .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability testing under inert atmospheres (N or Ar) at 4°C in amber vials minimizes degradation. Avoid prolonged exposure to light or moisture, as the propargyl alcohol group may oxidize to carboxylic acid derivatives . Precautionary measures like desiccants and stabilizers (e.g., BHT at 0.1% w/w) can extend shelf life .
Advanced Research Questions
Q. How does the electronic structure of the thiophene moiety influence reactivity in cross-coupling reactions?
- Methodological Answer : The sulfur atom in the thiophene ring enhances electron delocalization, making it a robust participant in electrophilic substitutions. Density functional theory (DFT) calculations can map electron density to predict regioselectivity in reactions like halogenation or Suzuki-Miyaura coupling. Experimental validation via kinetic studies (e.g., monitoring reaction rates with substituents) is critical .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. For example:
- Purity Analysis : Use HPLC-MS to rule out byproducts (e.g., oxidation to thiophene-2-carbaldehyde) .
- Bioassay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to assess cytotoxicity or enzyme inhibition. Cross-reference with structurally analogous compounds (e.g., 3-phenylpropargyl alcohol derivatives) to validate mechanisms .
Q. Can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking simulations (e.g., using AutoDock Vina) with proteins like cytochrome P450 or kinases can identify binding affinities. Pair with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experiments .
Q. How do solvent effects modulate the compound’s reactivity in catalytic transformations?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in Sonogashira coupling by solubilizing metal catalysts. Solvent polarity indices can be correlated with reaction rates using Hammett plots. Compare turnover frequencies (TOF) in solvent screening studies to optimize catalytic cycles .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
